(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde (1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC19818555
InChI: InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m1/s1
SMILES:
Molecular Formula: C30H34O5
Molecular Weight: 474.6 g/mol

(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde

CAS No.:

Cat. No.: VC19818555

Molecular Formula: C30H34O5

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde -

Specification

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
IUPAC Name (1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde
Standard InChI InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m1/s1
Standard InChI Key NSFVENNIBGTQJE-LSRGYDJBSA-N
Isomeric SMILES C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1[C@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5
Canonical SMILES CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s IUPAC name delineates a 19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene core, fused with a phenyl group at position 12 and two aldehyde moieties at positions 15 and 17. The tetracyclic system comprises a bridged oxabicyclic scaffold, a methylidene substituent at position 8, and hydroxyl groups at positions 14 and 16. The stereochemical configuration—(1R,4R,7S,11S,12S)—dictates the spatial arrangement of substituents, which critically influences its physicochemical and biological properties.

Key Structural Features:

  • Oxabicyclic Core: The 19-oxa designation indicates an oxygen atom integrated into the bicyclic framework, contributing to polarity and hydrogen-bonding potential.

  • Aldehyde Functionalities: The dicarbaldehyde groups at positions 15 and 17 introduce electrophilic reactivity, enabling nucleophilic additions or condensations.

  • Phenyl Substituent: The aromatic ring at position 12 may participate in π-π interactions or serve as a pharmacophore in biological systems.

The isomeric SMILES string (C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1[C@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5) corroborates the stereochemical complexity, with chiral centers at positions 1, 4, 7, 11, and 12.

Synthesis and Availability

Biomimetic Approaches

While direct synthesis protocols for this compound remain undocumented in the provided sources, insights from related meroterpenoid syntheses suggest plausible routes. For instance, the biomimetic synthesis of guajadial—a structurally analogous meroterpenoid—involves a three-component coupling between caryophyllene, benzaldehyde, and diformylphloroglucinol in aqueous media . This reaction proceeds via an o-quinone methide intermediate, undergoing a hetero-Diels-Alder cyclization to form the polycyclic core .

Hypothetical Synthesis Pathway:

  • Precursor Assembly:

    • Terpene derivatives (e.g., caryophyllene) could serve as the polycyclic backbone.

    • Electrophilic aromatic substitution or Friedel-Crafts alkylation might introduce the phenyl group.

  • Oxidative Functionalization:

    • Hydroxylation at positions 14 and 16 could occur via enzymatic or chemical oxidation.

    • Aldehyde installation may involve Oppenauer oxidation or Kornblum oxidation of primary alcohols.

  • Stereochemical Control:

    • Asymmetric catalysis or chiral auxiliaries would be critical to establishing the (1R,4R,7S,11S,12S) configuration.

Biological Interactions and Research Findings

Hypothesized Mechanisms:

  • Covalent Modification: Aldehyde groups may form Schiff bases with lysine residues or conjugate with glutathione, disrupting cellular processes.

  • Receptor Binding: The phenyl group and oxygenated framework could facilitate interactions with hydrophobic pockets in enzymes or receptors.

Comparative Analysis with Related Compounds

The compound 6,13-dihydroxy-5,5,9-trimethyl-15-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecan-14-one shares a tetracyclic terpenoid core but lacks the phenyl and dicarbaldehyde substituents . This divergence likely results in distinct solubility, reactivity, and target selectivity profiles.

FeatureTarget Compound6,13-Dihydroxy Analogue
Molecular FormulaC30H34O5C20H28O3
Functional Groups2 aldehydes, 2 hydroxyls, phenyl2 hydroxyls, ketone, methylidene
Molecular Weight474.6 g/mol316.4 g/mol
Potential BioactivityAntimicrobial, cytotoxic (inferred)Anti-inflammatory (inferred)

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